molecular formula C7H4BrF3MgO B1317657 Magnesium, bromo[4-(trifluoromethoxy)phenyl]- CAS No. 169222-42-8

Magnesium, bromo[4-(trifluoromethoxy)phenyl]-

Cat. No. B1317657
CAS RN: 169222-42-8
M. Wt: 265.31 g/mol
InChI Key: TVAJXWCOAYCCNM-UHFFFAOYSA-M
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Description

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a chemical compound that is commercially available as a solution in tetrahydrofuran (THF) . It has the empirical formula C7H4BrF3MgO and a molecular weight of 265.31 .


Molecular Structure Analysis

The molecule is more complex than the simplified formula C7H4BrF3MgO suggests . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent, making the Mg tetrahedral and obeying the octet rule .


Chemical Reactions Analysis

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a Grignard reagent, which are known for their wide use in organic synthesis . They are often used in reactions such as the preparation of chromanol derivatives as a novel class of CETP inhibitors for treatment of cardiovascular disease, Pd-catalyzed cross coupling, and the preparation of indazole-pyridine derivatives as protein kinase B/Akt inhibitors .


Physical And Chemical Properties Analysis

“Magnesium, bromo[4-(trifluoromethoxy)phenyl]-” is a liquid at room temperature with a density of 0.975 g/mL at 25 °C . It has a concentration of 0.5 M in THF .

Scientific Research Applications

Grignard Reagent

This compound is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formations . They are used in a variety of reactions, including nucleophilic additions and coupling reactions .

Trifluoromethoxylation Reagent

The compound has been used as a reagent in trifluoromethoxylation reactions . Trifluoromethoxylation is a type of chemical reaction where a trifluoromethoxy group (CF3O) is introduced into a molecule . This reaction has been used to synthesize a variety of CF3O-containing compounds .

Synthesis of Chromanol Derivatives

It has been used in the preparation of chromanol derivatives, which are a novel class of CETP inhibitors for the treatment of cardiovascular disease . CETP inhibitors are a type of drug that can increase HDL cholesterol levels and decrease LDL cholesterol levels .

Pd-Catalyzed Cross Coupling

The compound has been used in Pd-catalyzed cross coupling reactions . These reactions are a type of carbon-carbon bond forming reaction that are widely used in the synthesis of complex organic molecules .

Preparation of Indazole-Pyridine Derivatives

It has been used in the preparation of indazole-pyridine derivatives, which are protein kinase B/Akt inhibitors with reduced hypotension . These inhibitors are a type of drug that can inhibit the activity of protein kinase B/Akt, which is a key regulator of cell survival and proliferation .

Biomedical Applications

Magnesium and its alloys, including this compound, have shown significant potential in various biomedical applications . For example, they can be used in the development of bioresorbable implants due to their good biocompatibility and mechanical properties .

Safety and Hazards

The compound is classified as dangerous with hazard statements including H225 - H302 - H314 - H335 - H336 - H351 . These indicate that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness .

Mechanism of Action

Target of Action

It’s known that this compound is often used as a grignard reagent , which are typically used in organic chemistry to add the corresponding R-group (in this case, the 4-(trifluoromethoxy)phenyl group) to a variety of target molecules.

Mode of Action

As a Grignard reagent, Magnesium, bromo[4-(trifluoromethoxy)phenyl]- interacts with its targets by nucleophilic addition. The negatively charged carbon atom in the Grignard reagent attacks an electrophilic carbon in the target molecule (usually a carbonyl carbon), resulting in the addition of the R-group to the target .

Biochemical Pathways

The exact biochemical pathways affected by Magnesium, bromo[4-(trifluoromethoxy)phenyl]- depend on the specific target molecule. It’s known that grignard reagents are often used in the synthesis of alcohols, aldehydes, ketones, and carboxylic acids .

Result of Action

The molecular and cellular effects of Magnesium, bromo[4-(trifluoromethoxy)phenyl]- depend on the specific target molecule and the reaction conditions. In general, the result of its action is the addition of the 4-(trifluoromethoxy)phenyl group to the target molecule .

Action Environment

The action, efficacy, and stability of Magnesium, bromo[4-(trifluoromethoxy)phenyl]- are highly dependent on the reaction conditions. Grignard reagents are sensitive to moisture and air, and they require anhydrous and inert conditions for optimal activity .

properties

IUPAC Name

magnesium;trifluoromethoxybenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAJXWCOAYCCNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)OC(F)(F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3MgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo[4-(trifluoromethoxy)phenyl]-

CAS RN

169222-42-8
Record name 169222-42-8
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